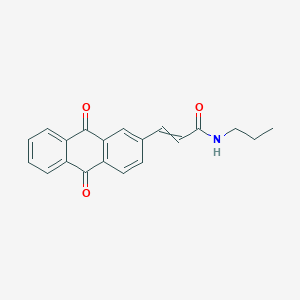
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and an amide linkage at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide typically involves the reaction of 9,10-anthraquinone with appropriate amine derivatives under specific conditions. One common method involves the reaction of 9,10-anthraquinone with propylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Similar structure with a chloroacetamide group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Contains a methylbenzamide group instead of a propylprop-2-enamide group.
Uniqueness
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide is unique due to its specific amide linkage and the presence of a propyl group, which may confer distinct biological and chemical properties compared to other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
79212-86-5 |
|---|---|
Molekularformel |
C20H17NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-(9,10-dioxoanthracen-2-yl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C20H17NO3/c1-2-11-21-18(22)10-8-13-7-9-16-17(12-13)20(24)15-6-4-3-5-14(15)19(16)23/h3-10,12H,2,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
ACRKCJUITULDPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


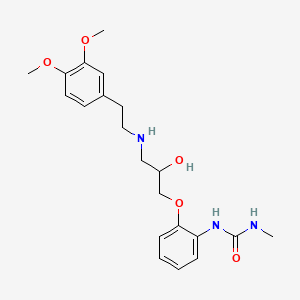

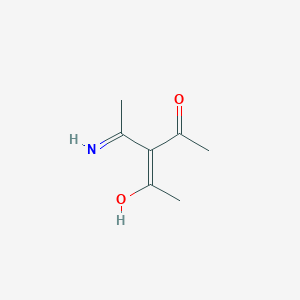
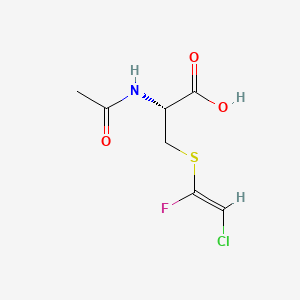
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

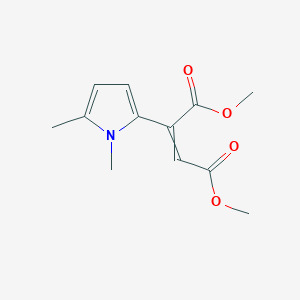

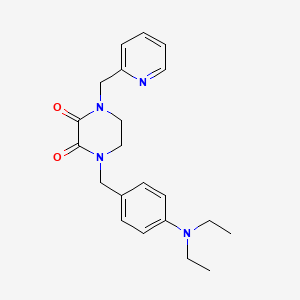

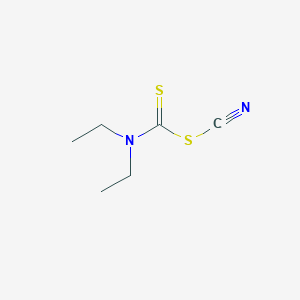

![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)

